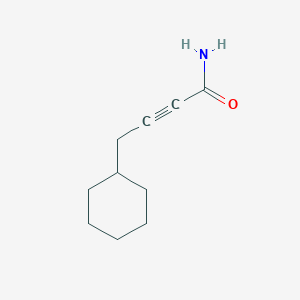![molecular formula C13H10O3 B14188045 1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922502-99-6](/img/structure/B14188045.png)
1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a fused furan and benzopyran ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phenolic compounds and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1,3-Dimethyl-4H-furo3,4-c
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: A closely related compound with a similar benzopyran structure.
2,3-Dimethyl-4H-1-benzopyran-4-one: Another derivative with additional methyl groups.
5-Hydroxy-4H-1-benzopyran-4-one: A hydroxylated derivative with potential biological activities.
Uniqueness
1,3-Dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to its fused furan and benzopyran ring system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
922502-99-6 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H10O3/c1-7-11-9-5-3-4-6-10(9)16-13(14)12(11)8(2)15-7/h3-6H,1-2H3 |
Clé InChI |
GBNNGZHZHSAORG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3OC(=O)C2=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
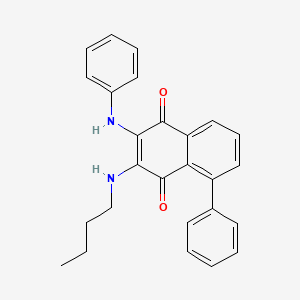
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)
![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
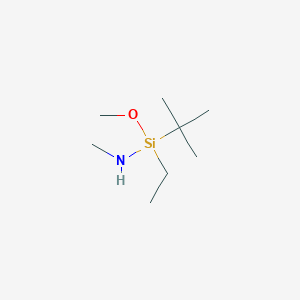
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
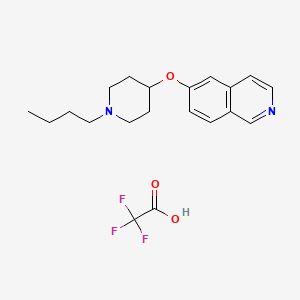
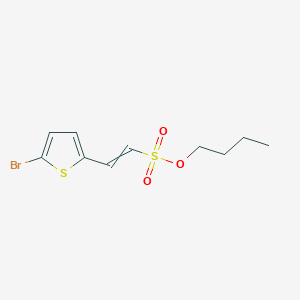
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
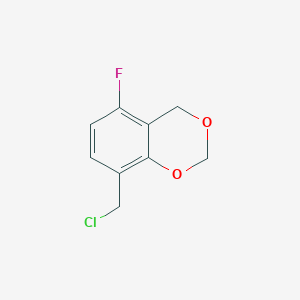
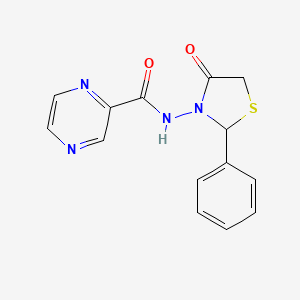

![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
